molecular formula C9H7NO3 B7721675 6-Carboxyoxindole CAS No. 33495-09-9

6-Carboxyoxindole

Cat. No.: B7721675
CAS No.: 33495-09-9
M. Wt: 177.16 g/mol
InChI Key: IIKVTJWRBSYRSA-UHFFFAOYSA-N
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Description

6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.2 g/mol It is a derivative of oxindole, characterized by the presence of a carboxyl group at the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyoxindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines, followed by oxidation and carboxylation reactions . Another method includes the use of indole derivatives, which undergo specific reactions to introduce the carboxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 6-Carboxyoxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxindole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-Carboxyoxindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it can inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Carboxyoxindole is unique due to the specific positioning of the carboxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVTJWRBSYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428451
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334952-09-9, 33495-09-9
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-dihydroindole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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